molecular formula C9H15BF2O2 B8187786 2,2-Difluoro-cyclopropaneboronic acid pinacol ester

2,2-Difluoro-cyclopropaneboronic acid pinacol ester

Cat. No.: B8187786
M. Wt: 204.02 g/mol
InChI Key: OSDYISVTBIZNJW-UHFFFAOYSA-N
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Description

2,2-Difluoro-cyclopropaneboronic acid pinacol ester is a chemical compound with the molecular formula C9H15BF2O2. It is a colorless liquid that is primarily used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is valued for its stability and reactivity, making it a useful building block in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-cyclopropaneboronic acid pinacol ester typically involves the reaction of 2,2-difluorocyclopropyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-cyclopropaneboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others.

Major Products

    Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation reactions.

Scientific Research Applications

2,2-Difluoro-cyclopropaneboronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-cyclopropaneboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylboronic Acid: Similar in structure but lacks the fluorine atoms.

    2,2-Difluorocyclopropylboronic Acid: Similar but without the pinacol ester group.

    Pinacol Boronic Esters: A broader class of compounds with varying substituents.

Uniqueness

2,2-Difluoro-cyclopropaneboronic acid pinacol ester is unique due to the presence of both fluorine atoms and the pinacol ester group, which enhance its stability and reactivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and fluorinated pharmaceuticals .

Properties

IUPAC Name

2-(2,2-difluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BF2O2/c1-7(2)8(3,4)14-10(13-7)6-5-9(6,11)12/h6H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDYISVTBIZNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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